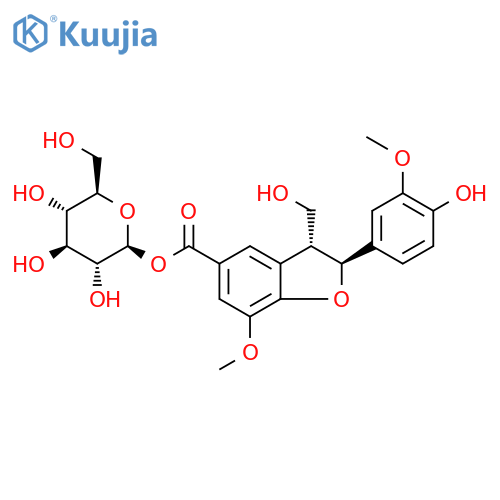Cas no 1562492-32-3 (Pomegralignan)
ポメグラリグナンは、ザクロ(Punica granatum)由来の天然リグナン化合物であり、強力な抗酸化作用と抗炎症作用を有する。分子構造中のフェノール性水酸基が活性酸素種(ROS)を効果的に捕捉し、細胞酸化ストレスを軽減する。in vitro試験ではNF-κB経路の抑制による炎症性サイトカイン(IL-6、TNF-α)産生低下が確認されており、慢性炎症関連疾患への応用が期待される。さらに、エストロゲン受容体への選択的結合能を示すことから、ホルモンバランス調節機能も有する。他の植物性リグナンと比較して生体利用率が高く、代謝安定性に優れる特徴を有する。

Pomegralignan structure
商品名:Pomegralignan
Pomegralignan 化学的及び物理的性質
名前と識別子
-
- Pomegralignan
- β-D-Glucopyranose, 1-[(2S,3R)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofurancarboxylate]
- HY-N9850
- DA-77001
- AKOS040762653
- ((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate
- 1562492-32-3
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate
- CS-0203985
-
- インチ: 1S/C24H28O12/c1-32-15-6-10(3-4-14(15)27)21-13(8-25)12-5-11(7-16(33-2)22(12)35-21)23(31)36-24-20(30)19(29)18(28)17(9-26)34-24/h3-7,13,17-21,24-30H,8-9H2,1-2H3/t13-,17+,18+,19-,20+,21+,24-/m0/s1
- InChIKey: DRSIREWMODXMBU-WTJKROCISA-N
- ほほえんだ: C([C@@H]1[C@@H](C2C=CC(O)=C(OC)C=2)OC2=C(C=C(C(=O)O[C@H]3[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O3)O)C=C12)OC)O
計算された属性
- せいみつぶんしりょう: 508.15807632g/mol
- どういたいしつりょう: 508.15807632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 185Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 色と性状: Powder
Pomegralignan セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Pomegralignan 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P97140-5 mg |
Pomegralignan |
1562492-32-3 | 5mg |
¥6240.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN5430-1 mL * 10 mM (in DMSO) |
Pomegralignan |
1562492-32-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| TargetMol Chemicals | TN5430-5mg |
Pomegralignan |
1562492-32-3 | 5mg |
¥ 4420 | 2024-07-19 | ||
| TargetMol Chemicals | TN5430-5 mg |
Pomegralignan |
1562492-32-3 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| TargetMol Chemicals | TN5430-1 ml * 10 mm |
Pomegralignan |
1562492-32-3 | 1 ml * 10 mm |
¥ 6720 | 2024-07-19 |
Pomegralignan 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1562492-32-3 (Pomegralignan) 関連製品
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
